4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]benzamide
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Overview
Description
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a chloro and nitro group, while the other is substituted with an ethyl and methyl group The benzamide moiety is linked to the pyrazole rings through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]BENZAMIDE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Synthesis of 4-chloro-3-nitro-1H-pyrazole: This can be achieved by nitration of 4-chloro-1H-pyrazole using a mixture of concentrated nitric acid and sulfuric acid.
Synthesis of 1-ethyl-5-methyl-1H-pyrazole: This can be synthesized by alkylation of 1H-pyrazole with ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate.
Formation of the benzamide moiety: This involves the reaction of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid with 1-ethyl-5-methyl-1H-pyrazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The pyrazole rings can undergo oxidation reactions to form corresponding pyrazole oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium dithionite.
Substitution: Amines, thiols, alkoxides, bases like sodium hydride or potassium carbonate.
Oxidation: m-chloroperbenzoic acid, hydrogen peroxide.
Major Products Formed
Reduction: 4-[(4-amino-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Pyrazole oxides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro and chloro groups can enhance binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives may be investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The pyrazole moiety is known for its bioactivity, making this compound a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or insecticides. Its stability and reactivity make it suitable for various applications in materials science, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]BENZAMIDE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro group can form covalent bonds with nucleophilic sites on proteins. The pyrazole rings can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide.
- 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzamide.
- 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N~1~-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)methyl]benzamide.
Uniqueness
The uniqueness of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]BENZAMIDE lies in its specific substitution pattern on the pyrazole rings and the benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H19ClN6O3 |
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Molecular Weight |
402.8 g/mol |
IUPAC Name |
4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]benzamide |
InChI |
InChI=1S/C18H19ClN6O3/c1-3-24-12(2)15(9-21-24)8-20-18(26)14-6-4-13(5-7-14)10-23-11-16(19)17(22-23)25(27)28/h4-7,9,11H,3,8,10H2,1-2H3,(H,20,26) |
InChI Key |
BCWJMESWGSIIMX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
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